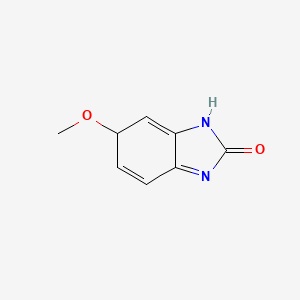
6-Methoxy-1,6-dihydrobenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a methoxy group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,6-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-2-nitroaniline with formic acid, followed by reduction and cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,6-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,6-dihydrobenzimidazol-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-1,3-dihydrobenzimidazol-2-one
- 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
6-Methoxy-1,6-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 6-position can significantly influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
6-methoxy-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-5H,1H3,(H,10,11) |
Clave InChI |
PANIUSONGCMUIS-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC2=NC(=O)NC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



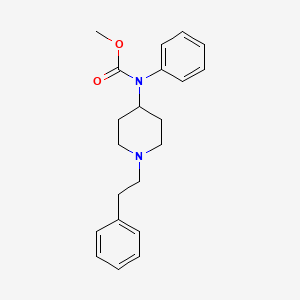
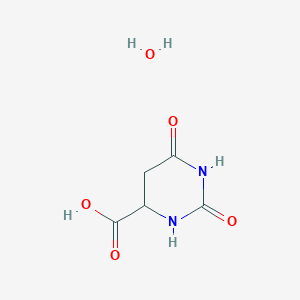
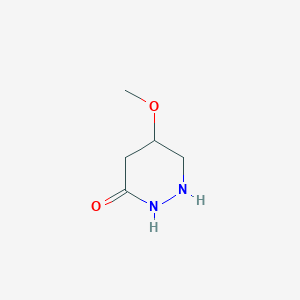
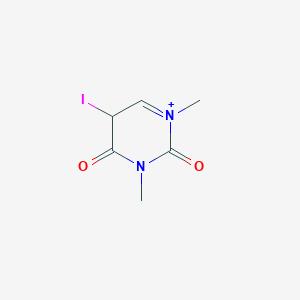

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

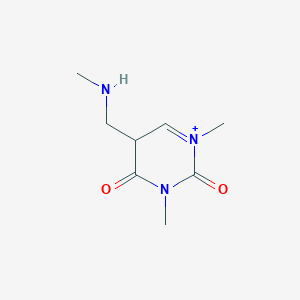
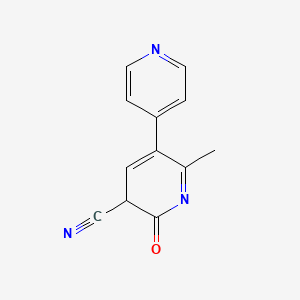
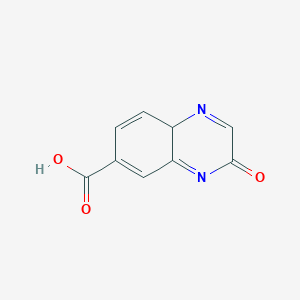
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)
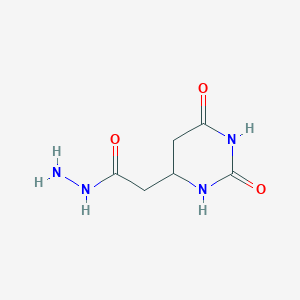
![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
